molecular formula C8H12N2O2 B11913778 Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate

Cat. No.: B11913778
M. Wt: 168.19 g/mol
InChI Key: CBYTXUZNJYRMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl ester group attached to the imidazole ring, which is substituted with two methyl groups at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 1 and 4 enhances its stability and reactivity compared to other imidazole derivatives .

Biological Activity

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate is an imidazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant case studies.

This compound has a molecular formula of C10_{10}H14_{14}N2_{2}O2_2 and a molecular weight of approximately 198.24 g/mol. The structure features a methyl ester group attached to a dimethyl-substituted imidazole ring, which is known for its reactivity and ability to participate in various biochemical interactions.

Target Interaction:
Imidazole derivatives typically interact with biological targets through several mechanisms, including:

  • Enzyme Inhibition: Compounds like this compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation: The compound can potentially modulate receptor activity, influencing signal transduction pathways.

Biochemical Pathways:
The biological activity of this compound is likely mediated through its interactions with various biochemical pathways. For instance, imidazole derivatives have been shown to affect pathways associated with cell proliferation, apoptosis, and inflammation.

Biological Activities

This compound exhibits several biological activities that are summarized in the following table:

Biological Activity Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerPotential cytotoxic effects on various cancer cell lines.
Anti-inflammatoryMay modulate inflammatory responses through cytokine regulation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of imidazole derivatives found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed inhibition zones of 25 mm and 22 mm at a concentration of 100 µg/disc respectively, indicating its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma) showed that this compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MDA-MB-231 cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

Research has indicated that the compound can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(3,5-dimethylimidazol-4-yl)acetate

InChI

InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)10(2)5-9-6/h5H,4H2,1-3H3

InChI Key

CBYTXUZNJYRMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.